molecular formula C7H10N2O2S B11783176 5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid

Katalognummer: B11783176
Molekulargewicht: 186.23 g/mol
InChI-Schlüssel: WYFSGUQIECHHQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Analyse Chemischer Reaktionen

Types of Reactions

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiadiazole ring .

Wissenschaftliche Forschungsanwendungen

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to key enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets .

Eigenschaften

Molekularformel

C7H10N2O2S

Molekulargewicht

186.23 g/mol

IUPAC-Name

5-(2-methylpropyl)thiadiazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2S/c1-4(2)3-5-6(7(10)11)8-9-12-5/h4H,3H2,1-2H3,(H,10,11)

InChI-Schlüssel

WYFSGUQIECHHQG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=C(N=NS1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.